molecular formula C7H13BF4N2 B8245159 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride

1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride

Cat. No.: B8245159
M. Wt: 212.00 g/mol
InChI Key: NUUSAALWKBVIRU-UHFFFAOYSA-M
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Description

1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF3.FH/c1-3-4-9-6-5-8(2)7-9;2-1(3)4;/h5-7H,3-4H2,1-2H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUSAALWKBVIRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCCN1C=C[N+](=C1)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride typically involves the reaction of 1-methylimidazole with propyl halides to form 1-methyl-3-propylimidazolium salts. These salts are then reacted with trifluoroborane and fluoride sources under controlled conditions to yield the desired compound. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluoride or trifluoroborane groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state imidazolium compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique ionic liquid properties.

    Biology: The compound is explored for its potential use in biological systems, including enzyme stabilization and protein crystallization.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in pharmaceutical formulations.

    Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and stability.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate electron transfer processes. In biological systems, it may interact with proteins and enzymes, altering their structure and function to achieve desired effects.

Comparison with Similar Compounds

  • 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Methyl-3-propylimidazolium tetrafluoroborate
  • 1-Methyl-3-propylimidazolium iodide

Comparison: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is unique due to its specific combination of trifluoroborane and fluoride groups, which impart distinct properties such as higher thermal stability and unique reactivity compared to similar compounds. Its ionic liquid nature also makes it an excellent solvent and catalyst in various applications, setting it apart from other imidazolium-based compounds.

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